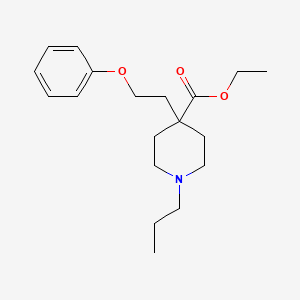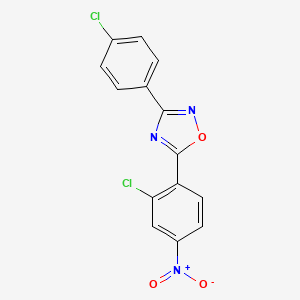![molecular formula C16H14Cl2N2O3S B4970429 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4970429.png)
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide, commonly known as DCB-N, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCB-N is a member of the nitrobenzamide family, which has been widely studied for their biological activities.
Mécanisme D'action
The mechanism of action of DCB-N is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cell growth and proliferation. DCB-N has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. DCB-N has also been shown to inhibit the activity of protein kinase CK2, an enzyme involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
DCB-N has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, neuroprotective effects, and anti-inflammatory effects. DCB-N has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. In addition, DCB-N has been shown to protect neurons from oxidative stress and inflammation, leading to the potential treatment of neurodegenerative diseases. DCB-N has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
DCB-N has several advantages for lab experiments, including its easy synthesis, low toxicity, and potential applications in various fields. DCB-N has been shown to have low toxicity in vitro and in vivo, making it a safe compound for use in lab experiments. However, DCB-N has some limitations, including its poor solubility in water and its potential for non-specific binding to proteins. These limitations may affect the bioavailability and specificity of DCB-N in lab experiments.
Orientations Futures
There are several future directions for the study of DCB-N. One potential direction is the development of DCB-N analogs with improved biological activities. DCB-N analogs may have improved solubility, specificity, and bioavailability, leading to more effective treatments for various diseases. Another potential direction is the study of the combination of DCB-N with other compounds for improved biological activities. Combination therapy may lead to synergistic effects and improved treatment outcomes. Finally, further studies are needed to fully understand the mechanism of action of DCB-N and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of DCB-N involves the reaction of 2,4-dichlorobenzyl chloride with 2-mercaptoethylamine to form 2-[(2,4-dichlorobenzyl)thio]ethylamine. The resulting compound is then reacted with 4-nitrobenzoyl chloride to produce DCB-N. The synthesis of DCB-N is a straightforward process and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
DCB-N has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, DCB-N has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience, DCB-N has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, DCB-N has been used as a lead compound for the development of new drugs with improved biological activities.
Propriétés
IUPAC Name |
N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3S/c17-13-4-1-12(15(18)9-13)10-24-8-7-19-16(21)11-2-5-14(6-3-11)20(22)23/h1-6,9H,7-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHOLXMHHNODBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4970346.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4970360.png)

![2-[(methylsulfonyl)amino]-N-pentylbenzamide](/img/structure/B4970375.png)
![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4970385.png)

![4-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4970406.png)

![diethyl [5-(2-methoxyphenoxy)pentyl]malonate](/img/structure/B4970410.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4970417.png)

![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-diethylbenzenesulfonamide](/img/structure/B4970436.png)
![1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene](/img/structure/B4970444.png)
![ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B4970449.png)